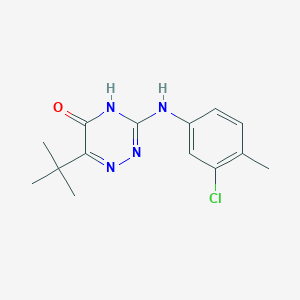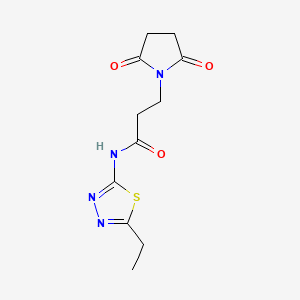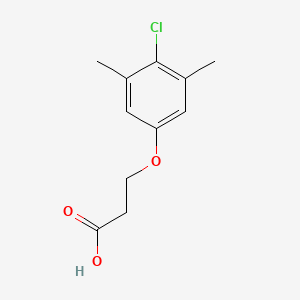![molecular formula C18H18N2O5S B12122441 Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- CAS No. 507454-60-6](/img/structure/B12122441.png)
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- est un composé organique complexe de formule moléculaire C18H18N2O5S et d'une masse moléculaire de 374,4 . Ce composé se caractérise par la présence d'un noyau benzamide, d'un groupe phénoxy et d'un fragment tétrahydro-1,1-dioxido-3-thiényl. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- implique plusieurs étapes. Une méthode courante consiste à faire réagir l'acide 4-phénoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la tétrahydro-3-thiénylamine en présence d'une base telle que la triéthylamine pour produire le dérivé benzamide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile avec des réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés phénoxy substitués.
Applications de recherche scientifique
Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- est utilisé dans divers domaines de la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modification des voies de transduction du signal, conduisant à l'effet biologique souhaité.
Applications De Recherche Scientifique
Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzamide, N-(tétrahydro-4-oxo-3-thiényl)-
- Benzamide, 3-amino-4-méthoxy-N-(tétrahydro-1,1-dioxido-3-thiényl)-
Unicité
Benzamide, 4-phénoxy-N-[[(tétrahydro-1,1-dioxido-3-thiényl)amino]carbonyl]- est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
507454-60-6 |
|---|---|
Formule moléculaire |
C18H18N2O5S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[(1,1-dioxothiolan-3-yl)carbamoyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C18H18N2O5S/c21-17(20-18(22)19-14-10-11-26(23,24)12-14)13-6-8-16(9-7-13)25-15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H2,19,20,21,22) |
Clé InChI |
YQCOMDCBTHXADR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)





amine](/img/structure/B12122411.png)
![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)


